molecular formula C13H11IO4 B6134759 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate

8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate

Cat. No. B6134759
M. Wt: 358.13 g/mol
InChI Key: AVQUBVKXTUTLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it is believed that the compound interacts with metal ions or other biomolecules in cells to produce its effects. In the case of photodynamic therapy, the compound is activated by light to produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially be useful in the treatment of Alzheimer's disease. Additionally, this compound has been found to exhibit antioxidant activity, which could be useful in the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its strong fluorescence in the presence of certain metal ions. This makes it a useful tool for the detection of metal ions in biological samples. However, one limitation of using this compound is its potential toxicity towards cells. Careful consideration must be given to the concentration and exposure time of the compound in experiments.

Future Directions

There are many potential future directions for the study of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of its potential applications in photodynamic therapy and metal ion detection. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate has been achieved using various methods. One such method involves the reaction of 7-hydroxy-4-methylcoumarin with iodine and propionic anhydride in the presence of sulfuric acid. Another method involves the reaction of 7-hydroxy-4-methylcoumarin with iodine and propionic acid in the presence of acetic anhydride. These methods have been found to yield high purity and good yields of the compound.

Scientific Research Applications

8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of certain metal ions such as copper and iron. Another area of interest is its potential as a photosensitizer for photodynamic therapy. This compound has been found to exhibit strong phototoxicity towards cancer cells when activated by light.

properties

IUPAC Name

(8-iodo-4-methyl-2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO4/c1-3-10(15)17-9-5-4-8-7(2)6-11(16)18-13(8)12(9)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQUBVKXTUTLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.